molecular formula C27H25NO7 B11493821 Ethyl methyl 4,4'-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate

Ethyl methyl 4,4'-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate

Cat. No.: B11493821
M. Wt: 475.5 g/mol
InChI Key: GVJZVOLTATVZSN-UHFFFAOYSA-N
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Description

Ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate is a complex organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with an azetidine derivative under controlled conditions to form the azetidine ring structure. The final step involves esterification with ethyl and methyl benzoates to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenylmethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The compound’s methoxyphenoxy group also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate can be compared with other similar compounds, such as:

    Ethyl 3-[(4-methoxyphenoxy)acetyl]amino]benzoate: Similar structure but lacks the azetidine ring.

    Methyl 3-[(4-methoxyphenoxy)acetyl]amino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronate ester instead of an azetidine ring.

The uniqueness of ethyl methyl 4,4’-[3-(4-methoxyphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate lies in its azetidine ring, which imparts distinct chemical and biological properties not found in the other similar compounds.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-[1-(4-ethoxycarbonylphenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate

InChI

InChI=1S/C27H25NO7/c1-4-34-27(31)19-9-11-20(12-10-19)28-23(17-5-7-18(8-6-17)26(30)33-3)24(25(28)29)35-22-15-13-21(32-2)14-16-22/h5-16,23-24H,4H2,1-3H3

InChI Key

GVJZVOLTATVZSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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